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Compound of Interest

Compound Name: 7-Methyl-4-nitroquinoline 1-oxide

Cat. No.: B078039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methylated quinoline N-oxides with

alternative compounds, focusing on their structure-activity relationships (SAR) in anticancer

and antimicrobial applications. The information is supported by experimental data, detailed

methodologies for key experiments, and visual diagrams to elucidate complex relationships.

Introduction to Quinoline N-Oxides
Quinoline N-oxides are a class of heterocyclic compounds that have garnered significant

interest in medicinal chemistry due to their diverse biological activities.[1] The introduction of an

N-oxide functional group to the quinoline scaffold alters its electronic properties, often

enhancing its biological efficacy and providing a handle for further functionalization.[2][3]

Methylation of the quinoline N-oxide core is a key chemical modification that can profoundly

influence the compound's potency, selectivity, and pharmacokinetic properties. This guide will

delve into the nuanced effects of methylation on the anticancer and antimicrobial activities of

quinoline N-oxides.

Anticancer Activity of Methylated Quinoline N-
Oxides
The anticancer potential of quinoline derivatives is well-documented, with several compounds

demonstrating significant cytotoxicity against various cancer cell lines.[4][5] The N-oxide
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moiety, in conjunction with methyl substitutions, plays a crucial role in modulating this activity.

Structure-Activity Relationship
The position of the methyl group on the quinoline N-oxide ring is a critical determinant of

anticancer activity.

C-2 Methylation: Substitution at the C-2 position has been a subject of interest. While some

studies on quinolones (a related class) suggest that C-2 substitution can be unfavorable,

leading to a loss of activity, other reports on quinoline N-oxides indicate that specific

substitutions at this position can be tolerated or even beneficial, depending on the overall

molecular structure.[6]

C-8 Methylation: Research has shown that C-8 methylation of quinoline N-oxides can be

achieved through regioselective C-H methylation techniques.[7] Studies on related 8-

hydroxyquinolines have demonstrated that substitutions at this position can significantly

impact anticancer effects.[8] For instance, the presence of a hydroxyl group at C-8 is often

crucial for activity, and methylation of this group can lead to a significant loss of potency

against certain cancer cell lines.[9]

Other Positions: Methylation at other positions, such as C-4, has also been explored. 4-

methylquinoline, for example, has shown tumor-initiating activity comparable to the parent

quinoline compound.

Comparative Performance Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected

methylated quinoline derivatives and their non-methylated counterparts against various cancer

cell lines.
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Compound Structure
Cancer Cell
Line

IC50 (µM) Reference

8-

Hydroxyquinoline

8-

hydroxyquinoline

C-32 (Amelanotic

Melanoma)
>100 [10]

8-Hydroxy-N-

methyl-N-(prop-

2-yn-1-

yl)quinoline-5-

sulfonamide (3c)

8-hydroxy-N-

methyl-N-(prop-

2-yn-1-

yl)quinoline-5-

sulfonamide

C-32 (Amelanotic

Melanoma)
3.5 ± 0.3 [10]

8-Methoxy-N-

methyl-N-(prop-

2-yn-1-

yl)quinoline-5-

sulfonamide (6c)

8-methoxy-N-

methyl-N-(prop-

2-yn-1-

yl)quinoline-5-

sulfonamide

C-32 (Amelanotic

Melanoma)
>100 [9]

Quinoline-

Chalcone

Derivative (12e)

A specific

quinoline-

chalcone

derivative

MGC-803

(Gastric Cancer)
1.38 [11]

5-Fluorouracil

(Reference Drug)
5-Fluorouracil

MGC-803

(Gastric Cancer)
6.22 [11]

Isoquinolinequin

one N-oxide (25)

A C(1)H

isoquinolinequino

ne N-oxide

derivative

NCI-60 Panel

(Mean)
0.21 [12]

Note: Direct comparison of IC50 values should be made with caution due to variations in

experimental conditions across different studies.

Signaling Pathways and Mechanisms
The anticancer mechanism of quinoline N-oxides often involves the induction of apoptosis and

the inhibition of key signaling pathways. The methylation pattern can influence which pathways

are targeted.
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Caption: Proposed anticancer mechanism of methylated quinoline N-oxides.

Antimicrobial Activity of Methylated Quinoline N-
Oxides
Methylated quinoline N-oxides have also demonstrated promising activity against a range of

bacterial and fungal pathogens.

Structure-Activity Relationship
The antimicrobial SAR of methylated quinoline N-oxides reveals distinct patterns:

Impact of Methyl Group Position: The position of the methyl group significantly affects the

antimicrobial spectrum and potency. For instance, a study on quinoline-based

hydroxyimidazolium hybrids showed that a methyl group at the C-8 position conferred a

significant increase in antifungal potency compared to a methyl group at the C-6 position.[13]
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Comparison with Non-Methylated Analogs: In some cases, methylation can enhance

antimicrobial activity. For example, a methylated lupine 11S globulin derivative showed lower

Minimum Inhibitory Concentrations (MICs) against both Gram-positive and Gram-negative

bacteria compared to its non-methylated counterpart.[14]

Influence of Other Substituents: The overall antimicrobial activity is a result of the interplay

between the methyl group and other substituents on the quinoline N-oxide core.

Comparative Performance Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected

methylated quinoline derivatives and related compounds against various microbial strains.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10562546/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Structure
Microbial
Strain

MIC (µg/mL) Reference

6-Amino-4-

methyl-1H-

quinoline-2-one

derivative (6)

A specific

derivative
Bacillus cereus 3.12 [15][16]

6-Amino-4-

methyl-1H-

quinoline-2-one

derivative (6)

A specific

derivative

Staphylococcus

aureus
3.12 [15][16]

Quinoxaline-

based compound

(5p)

A C-2 amine-

substituted

quinoxaline

S. aureus 4-16 [12]

Quinoxaline-

based compound

(5p)

A C-2 amine-

substituted

quinoxaline

E. coli 4-32 [12]

Ciprofloxacin

(Reference Drug)
Ciprofloxacin Various bacteria 0.125-8 [17]

Quinoline-based

hydroxyimidazoli

um hybrid (7b)

6-methyl

substituted
S. aureus 2 [13]

Quinoline-based

hydroxyimidazoli

um hybrid (7c)

8-methyl

substituted

Cryptococcus

neoformans
15.6 [13]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Workflow for Antimicrobial Screening
A typical workflow for evaluating the antimicrobial activity of novel compounds is outlined below.
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Caption: General workflow for antimicrobial screening of synthesized compounds.

Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research

findings. Below are summaries of common methodologies used in the evaluation of quinoline

N-oxides.

Synthesis of Methylated Quinoline N-Oxides
The synthesis of methylated quinoline N-oxides can be achieved through various methods,

including direct C-H methylation of the pre-formed quinoline N-oxide or by constructing the

methylated quinoline ring followed by N-oxidation.

Example Protocol: C-H Methylation of Quinoline N-Oxides[7]

A general procedure involves the reaction of a quinoline N-oxide with a methylating agent, such

as methylboronic acid or its derivatives, in the presence of a transition metal catalyst (e.g.,

Palladium or Rhodium complexes) and an oxidant. The reaction conditions, including the

choice of catalyst, solvent, temperature, and reaction time, are optimized to achieve high

regioselectivity and yield.

In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to

adhere overnight.
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Compound Treatment: The cells are then treated with various concentrations of the test

compounds (e.g., methylated quinoline N-oxides) and a reference drug for a specified period

(e.g., 48 or 72 hours).

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates

are incubated for a few hours to allow the formation of formazan crystals by metabolically

active cells.

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the

dose-response curve.[18][19]

Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism.

Broth Microdilution Method[6]

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in 96-well

microtiter plates.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plates are incubated under appropriate conditions (temperature and time) for

the specific microorganism.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth of the microorganism is observed.

Agar Dilution Method[17]
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Preparation of Agar Plates: The test compounds are incorporated into molten agar at various

concentrations, and the agar is poured into Petri dishes.

Inoculation: A standardized inoculum of the test microorganism is spotted onto the surface of

the agar plates.

Incubation: The plates are incubated under appropriate conditions.

MIC Determination: The MIC is the lowest concentration of the compound that inhibits the

visible growth of the microorganism on the agar surface.

Conclusion
The structure-activity relationship of methylated quinoline N-oxides is a complex and promising

area of research for the development of novel anticancer and antimicrobial agents. The position

of the methyl group on the quinoline N-oxide scaffold is a key determinant of biological activity,

and strategic methylation can lead to compounds with enhanced potency and selectivity. This

guide provides a comparative overview to aid researchers in the rational design and

development of next-generation quinoline-based therapeutics. Further studies are warranted to

fully elucidate the mechanisms of action and to optimize the therapeutic potential of this

versatile class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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